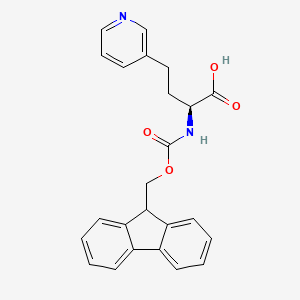

Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)22(12-11-16-6-5-13-25-14-16)26-24(29)30-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-10,13-14,21-22H,11-12,15H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWMTZAPSYLMSZ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CN=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CN=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301149537 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260592-33-3 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260592-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of Fmoc S 2 Amino 4 3 Pyridyl Butyric Acid

Stereoselective Synthetic Routes to (S)-2-amino-4-(3-pyridyl)butyric Acid Precursors

The critical challenge in synthesizing the precursor is the establishment of the chiral center at the α-carbon with the desired (S)-configuration. Three primary strategies have been developed to achieve this: asymmetric catalysis, the use of chiral auxiliaries, and enzymatic or biocatalytic methods. researchgate.net

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of α-amino acids, methods like asymmetric hydrogenation of a dehydroamino acid precursor or phase-transfer catalyzed alkylation of a glycine-derived Schiff base are common. In the context of (S)-2-amino-4-(3-pyridyl)butyric acid, a suitable precursor such as a (Z)-α,β-dehydroamino ester can be hydrogenated using a chiral transition metal complex, typically involving rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., DuPhos, BINAP). The catalyst's chiral environment directs the hydrogenation to one face of the double bond, preferentially forming the (S)-enantiomer.

Another powerful approach is the Lewis acid-catalyzed asymmetric aminoalkylation. This can involve the enantioconvergent ring-opening of racemic aziridines with ketene (B1206846) silyl (B83357) acetals, a method that has proven effective for creating chiral β-substituted γ-amino acids and can be adapted for α-amino acid synthesis. rsc.org These reactions often feature high enantioselectivities under mild conditions. rsc.org

| Method | Catalyst/Ligand Example | Precursor Type | Key Features |

| Asymmetric Hydrogenation | Rh(I)-DuPhos | α,β-Dehydroamino acid ester | High enantioselectivity (often >95% ee), well-established methodology. |

| Phase-Transfer Catalysis | Cinchona alkaloid-derived catalyst | Glycine (B1666218) Schiff base | Alkylation with 3-(halomethyl)pyridine; high stereocontrol. |

| Asymmetric Aldol Reaction | Proline-derived peptide catalysts | Aldehyde and ketone | Peptide catalysts can create complex stereocenters with high selectivity. nih.gov |

This table presents examples of asymmetric catalysis strategies applicable to the synthesis of chiral amino acids.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com A classic example is the use of Evans oxazolidinone auxiliaries. wikipedia.org

The general synthesis pathway involves:

Acylation: An N-acylated oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, is prepared. sigmaaldrich.com

Enolate Formation: The acylated auxiliary is treated with a strong base (e.g., LDA or NaHMDS) to form a chiral enolate.

Alkylation: The enolate is reacted with an electrophile, in this case, a 3-(halomethyl)pyridine (e.g., 3-picolyl chloride). The steric bulk of the auxiliary directs the incoming electrophile to the opposite face, leading to a high degree of diastereoselectivity.

Cleavage: The auxiliary is hydrolytically cleaved (e.g., with lithium hydroxide) to release the desired (S)-2-amino-4-(3-pyridyl)butyric acid.

Pseudoephedrine is another effective chiral auxiliary that can be used to form chiral α-substituted amino acids via the stereoselective alkylation of a derived glycinamide (B1583983) enolate. wikipedia.org

| Chiral Auxiliary | Typical Electrophile | Cleavage Conditions | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | 3-(Bromomethyl)pyridine | LiOH / H₂O₂ | Often >98% |

| Pseudoephedrine | 3-(Chloromethyl)pyridine | Acidic Hydrolysis | Typically >95% |

| (S)-Indoline | (Used to form chiral hydrazones) | Reductive Cleavage | Up to >99% nih.gov |

This table summarizes common chiral auxiliaries and their application in the asymmetric synthesis of amino acids.

Biocatalysis offers a highly selective and environmentally friendly route to enantiomerically pure amino acids. nih.gov These methods operate under mild conditions (room temperature, neutral pH) and exhibit exceptional stereospecificity.

Kinetic Resolution: This is the most common enzymatic approach. It involves the use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For producing (S)-2-amino-4-(3-pyridyl)butyric acid, a racemic mixture of an N-acetylated derivative (N-acetyl-2-amino-4-(3-pyridyl)butyric acid) can be treated with an aminoacylase (B1246476) enzyme. The enzyme specifically hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer untouched. The resulting free (S)-amino acid can then be separated from the unreacted acetylated (R)-amino acid based on differences in their physical properties, such as solubility or charge. Alternatively, proteases like α-chymotrypsin can resolve racemic esters of the amino acid via selective hydrolysis. nih.govresearchgate.net

Asymmetric Synthesis (Biocatalysis): More advanced biocatalytic methods involve the direct synthesis of the chiral amino acid from a prochiral precursor. For example, engineered transaminases can catalyze the transfer of an amino group from a donor molecule (like alanine) to a keto acid precursor (2-oxo-4-(3-pyridyl)butyric acid) to directly form (S)-2-amino-4-(3-pyridyl)butyric acid with very high enantiomeric excess. Recent innovations have merged photochemistry with biocatalysis to create novel catalytic reactions for producing ncAAs. ucsb.eduastrobiology.com

Fmoc-Protection Strategies and Optimization

Once the enantiomerically pure (S)-2-amino-4-(3-pyridyl)butyric acid precursor is obtained, the final step is the protection of the α-amino group with the Fmoc group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) because it is stable to acidic conditions but can be readily cleaved by a base, typically piperidine (B6355638). activotec.com

The standard procedure for Fmoc protection is a Schotten-Baumann reaction. This involves dissolving the amino acid in an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) and adding the Fmoc-donating reagent, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), dissolved in an organic solvent like dioxane or acetone. organic-chemistry.org The reaction is typically stirred at room temperature until completion.

For (S)-2-amino-4-(3-pyridyl)butyric acid, there are two potentially reactive nitrogen atoms: the primary α-amino group and the nitrogen within the pyridine (B92270) ring. The key to a successful synthesis is the selective protection of the α-amino group. Fortunately, the pyridine nitrogen is significantly less nucleophilic than the primary amine, especially under the mild basic conditions of the Schotten-Baumann reaction. Therefore, it does not typically compete for reaction with the Fmoc-OSu or Fmoc-Cl reagent. This inherent difference in reactivity allows for the direct and selective N-terminal protection of the amino acid without the need for a separate protecting group on the pyridine ring. Optimization involves controlling the pH (typically 8.5-9.5) and stoichiometry to maximize the yield of the desired N-Fmoc product and minimize side reactions like the formation of dipeptides.

Green Chemistry Principles in Non-Canonical Amino Acid Synthesis

The synthesis of complex molecules like Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid is increasingly being guided by the principles of green chemistry to reduce environmental impact.

Key green considerations include:

Use of Biocatalysis: As detailed in section 2.1.3, using enzymes for resolution or synthesis is a cornerstone of green chemistry. nih.gov These reactions are performed in water, at ambient temperature and pressure, and the catalysts (enzymes) are biodegradable and highly efficient. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis (2.1.1) is superior to the use of stoichiometric chiral auxiliaries (2.1.2) in this regard, as the catalyst is used in small quantities.

Safer Solvents and Reagents: Shifting away from hazardous organic solvents (e.g., chlorinated hydrocarbons) towards safer alternatives like water, ethanol, or performing reactions under solvent-free conditions where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is common in biocatalytic processes, reduces energy consumption compared to traditional organic syntheses that may require heating or cooling. ucsb.eduastrobiology.com

By integrating these principles, the production of Fmoc-protected non-canonical amino acids can become more sustainable, efficient, and environmentally benign.

Scale-Up Considerations and Challenges in Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges that must be addressed to ensure a cost-effective, efficient, and reproducible process. While specific scale-up data for this particular pyridyl-functionalized amino acid is not extensively detailed in publicly available literature, a comprehensive understanding of the challenges can be extrapolated from the well-documented industrial production of other Fmoc-protected amino acids, especially those with complex or functionalized side chains. nih.govresearchgate.netnih.gov

During the Fmoc protection step, several side reactions can occur. One common issue is the formation of Fmoc-dipeptides (Fmoc-Xaa-Xaa-OH) if the reaction conditions are not carefully controlled. researchgate.net Another potential side reaction is the Lossen-type rearrangement, which can lead to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH impurities. researchgate.net The presence of the basic pyridyl nitrogen in the side chain of the target molecule could potentially influence the reactivity and side-reaction profile, necessitating careful pH control throughout the process.

Purification of the final product at a large scale is another significant hurdle. While laboratory-scale purification often relies on chromatography, this method can be prohibitively expensive and time-consuming for industrial production. Recrystallization is a more common industrial purification method for Fmoc-amino acids. ajpamc.com The choice of solvent system for recrystallization is critical and must be optimized to provide high recovery of the desired product with efficient removal of impurities. For instance, toluene (B28343) is a solvent that has been successfully used for the purification of various Fmoc-amino acids, such as Fmoc-Phe-OH and Fmoc-Met-OH, by heating to dissolve the compound and then cooling to allow for crystallization of the purified product. ajpamc.com

The table below illustrates typical parameters that would be monitored and optimized during the scale-up of an Fmoc-amino acid synthesis, based on findings for similar compounds.

| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot/Industrial Scale (e.g., >1 kg) | Key Challenges and Considerations |

|---|---|---|---|

| Starting Material Purity | High purity, often from commercial suppliers | Requires stringent in-house quality control and potential for purification of raw materials | Ensuring batch-to-batch consistency; impact of impurities on final product profile. merckmillipore.com |

| Solvent Selection & Volume | Wide range of solvents feasible; volumes are manageable | Driven by cost, safety, environmental impact, and ease of recovery; large volumes required | Use of greener solvents is encouraged; solvent recovery and recycling are crucial for cost-effectiveness. |

| Reaction Temperature Control | Easily controlled with standard lab equipment | Requires robust heating/cooling systems to manage exotherms/endotherms in large reactors | Maintaining uniform temperature to prevent side reactions and ensure consistent product quality. |

| Purification Method | Often column chromatography | Primarily crystallization; chromatography is used for very high-value products | Developing a robust crystallization process with high yield and purity; managing mother liquor losses. ajpamc.com |

| Product Isolation & Drying | Filtration and vacuum drying are straightforward | Requires large-scale filtration and drying equipment (e.g., filter dryers, vacuum ovens) | Ensuring efficient solvent removal without degrading the product; handling of fine powders. |

Furthermore, the physical properties of the final product, such as its crystalline form and particle size distribution, are important considerations for its subsequent use, particularly in solid-phase peptide synthesis (SPPS). google.com The process must be designed to consistently produce a product with the desired physical characteristics.

Integration and Applications of Fmoc S 2 Amino 4 3 Pyridyl Butyric Acid in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(S)-2-amino-4-(3-pyridyl)butyric Acid

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of complex peptide chains. wikipedia.orgnih.gov The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a widely adopted strategy due to its mild deprotection conditions, typically using a secondary amine like piperidine (B6355638). wikipedia.orgaltabioscience.com The integration of this compound into SPPS protocols follows the general principles of Fmoc chemistry, but with specific considerations related to its structure.

While specific kinetic data for this compound is not extensively documented, the reaction times are generally comparable to other sterically unhindered amino acids. Standard coupling times of 1-2 hours at room temperature are typically sufficient to achieve high coupling yields. uci.edu Monitoring the completion of the coupling reaction is crucial and can be performed using qualitative colorimetric tests like the ninhydrin (B49086) (Kaiser) test, which detects free primary amines on the resin. uci.edu

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent Class | Examples | Additives | General Coupling Time |

| Carbodiimides | DCC, DIC | HOBt, Oxyma | 1 - 2 hours |

| Phosphonium Salts | PyBOP, PyAOP | 30 - 60 minutes | |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | HOAt, HOBt | 15 - 60 minutes |

This table provides a general overview of coupling reagents used in Fmoc-SPPS and is applicable to the incorporation of this compound.

Several side reactions can occur during Fmoc-SPPS, potentially compromising the purity and yield of the target peptide. wpmucdn.com One common issue is racemization of the activated amino acid, particularly with base-mediated coupling methods. acs.org The use of coupling additives like HOBt or HOAt can help to minimize this risk. nih.gov For this compound, the pyridine (B92270) ring in the side chain is generally stable under standard SPPS conditions. However, the basic nature of the pyridine nitrogen could potentially influence the local reaction environment, although significant effects on standard coupling and deprotection cycles have not been widely reported.

Another potential side reaction is diketopiperazine formation, which can occur at the dipeptide stage, leading to cleavage of the peptide from the resin. nih.gov This is more prevalent with certain amino acid sequences, particularly those with proline or glycine (B1666218) at the C-terminus. Careful selection of the resin and coupling conditions can mitigate this issue.

Incomplete Fmoc deprotection can lead to deletion sequences. wpmucdn.com This can be addressed by extending the deprotection time or using a stronger base cocktail, for instance by adding a small percentage of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution. wpmucdn.com

The choice of solid support (resin) is a critical parameter in SPPS. This compound is compatible with a wide range of commonly used resins, such as Wang resin for the synthesis of C-terminal acids and Rink amide resin for C-terminal amides. pnas.orgiris-biotech.de The selection of the resin depends on the desired C-terminal functionality of the peptide.

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. thermofisher.com This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comnih.gov A "cleavage cocktail" containing TFA and various scavengers is used to prevent the modification of sensitive amino acid residues by reactive cationic species generated during the cleavage process. thermofisher.comnih.gov For peptides containing (S)-2-amino-4-(3-pyridyl)butyric acid, a standard cleavage cocktail such as Reagent K (TFA/water/phenol (B47542)/thioanisole/ethanedithiol) or a less odorous alternative like Reagent B (TFA/phenol/water/triisopropylsilane) is generally effective. iris-biotech.depeptide.com The pyridine side chain does not typically require a specific protecting group and is stable to standard TFA cleavage conditions.

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

| Cleavage Cocktail | Composition | Recommended for Peptides Containing |

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | All peptides, particularly those with trityl-based protecting groups. peptide.com |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Cys, Met, Trp, Tyr. iris-biotech.depeptide.com |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Arg(Pbf/Pmc/Mtr). |

| Standard TFA | TFA/Water/TIS (95:2.5:2.5) | Peptides without sensitive residues. nih.gov |

This table outlines common cleavage cocktails suitable for peptides synthesized via Fmoc-SPPS, including those containing (S)-2-amino-4-(3-pyridyl)butyric acid.

Solution-Phase Peptide Synthesis Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for specific synthetic strategies. nih.govamericanpeptidesociety.orgmdpi.com In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, with purification of the intermediate peptide at each step. nih.gov

The incorporation of this compound in solution-phase synthesis follows the same fundamental principles of amide bond formation as in SPPS. mdpi.com An N-terminally protected amino acid (or peptide) is coupled to a C-terminally protected amino acid (or peptide) using a suitable coupling reagent. nih.gov The Fmoc group can be used for N-terminal protection and is removed with a base like piperidine, similar to SPPS. altabioscience.com A recent study demonstrated a novel chemoselective N-alkylation of pyridyl-alanine in both solution and solid-phase, highlighting the versatility of this residue for peptide modification. nih.gov

Impact on Peptide Secondary Structure and Conformational Stability

The introduction of non-proteinogenic amino acids can have a profound impact on the secondary structure and conformational stability of peptides. The unique side chain of (S)-2-amino-4-(3-pyridyl)butyric acid, with its aromatic and potentially hydrogen-bonding pyridyl group, can influence peptide folding in several ways.

The alpha-helix is a common secondary structural motif in proteins and peptides, stabilized by a network of intramolecular hydrogen bonds. wikipedia.org The intrinsic propensity of an amino acid to adopt a helical conformation is a key factor in helix stability. rsc.org Aromatic residues can contribute to helix stabilization through various interactions, including hydrophobic and cation-pi interactions. nih.govnih.gov Studies have shown that interactions between aromatic side chains at i and i+4 positions can significantly enhance helical content. nih.gov

While specific studies on the helical propensity of (S)-2-amino-4-(3-pyridyl)butyric acid are limited, the aromatic nature of the pyridyl side chain suggests it could participate in stabilizing interactions within a helical structure. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, potentially forming additional stabilizing interactions. Furthermore, the incorporation of 3-pyridyl-alanine has been shown to enhance the aqueous solubility of peptides, a property that can be beneficial for both synthesis and biological applications.

Beta-Turn Formation and Mimicry

Beta-turns are secondary structure motifs where the polypeptide chain reverses its direction, a feature crucial for the global conformation of proteins and the bioactivity of many peptides. wikipedia.orgmsu.edu These turns are typically stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). msu.edu The precise geometry of the turn is defined by the dihedral angles of the two central residues (i+1 and i+2). wikipedia.org

While direct studies detailing beta-turn induction specifically by this compound are not extensively documented, the structural characteristics of its side chain suggest a strong potential for its use in beta-turn mimicry and stabilization. Unnatural amino acids are frequently employed to nucleate or stabilize beta-turns in peptide sequences. The pyridyl moiety of this compound can influence turn formation in several ways:

Steric Influence: The bulk and defined geometry of the pyridyl group can sterically favor specific backbone dihedral angles in the (i+1) or (i+2) positions, predisposing the peptide to adopt a turn conformation.

Hydrogen Bonding: The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, potentially forming non-covalent interactions with nearby backbone or side-chain protons to stabilize the turn structure.

Reduced Conformational Entropy: By restricting the available conformational space of the side chain, the pyridyl group can lower the entropic penalty of adopting a folded, turn-like structure.

The design of potent peptide-based drugs often involves constraining a flexible peptide into its bioactive conformation, which frequently includes a beta-turn. By serving as a turn-inducer or a component of a turn mimic, this compound can be a valuable tool for locking a peptide into a specific three-dimensional structure, thereby enhancing its binding affinity and stability.

Conformational Restraint through Pyridyl Moiety Interactions

The introduction of conformational restraints into a peptide backbone is a key strategy for improving its pharmacological properties, such as receptor selectivity, metabolic stability, and bioavailability. The pyridyl moiety of this compound provides a unique means of imposing such constraints.

The pyridyl group is an aromatic heterocycle with distinct electronic and steric properties compared to the aliphatic side chain of lysine (B10760008) or the purely carbocyclic ring of phenylalanine. These properties can be leveraged to restrict peptide conformation through several mechanisms:

Dipole-Dipole and Quadrupole Interactions: The pyridine ring possesses a significant dipole moment and quadrupole moment, which can lead to favorable electrostatic interactions with other polar groups within the peptide or with a target receptor. These interactions can stabilize a particular folded conformation.

Cation-π Interactions: The electron-deficient π-system of the pyridyl ring can engage in cation-π interactions with nearby cationic residues like lysine or arginine, creating a non-covalent bridge that constrains the peptide chain.

Metal Coordination: The nitrogen atom of the pyridine ring can act as a ligand for metal ions. This property can be exploited to create metal-bridged cyclic peptides, a powerful method for inducing rigid conformational constraints.

Research has shown that replacing natural aromatic amino acids with pyridyl-alanine can refine the biophysical character of peptides, enhancing properties like aqueous solubility without compromising biological activity. nih.govpeptide.com This demonstrates the versatility of the pyridyl moiety in modulating peptide structure and function.

Design and Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. Constrained peptides are a subset of peptidomimetics where the peptide's flexibility is reduced, often through cyclization or the incorporation of rigid building blocks. nih.gov this compound is a valuable building block for the solid-phase synthesis of such molecules. nih.gov

The synthesis of peptidomimetics and constrained peptides typically follows established solid-phase peptide synthesis (SPPS) protocols. The Fmoc protecting group allows for the standard, base-labile deprotection strategy used in modern peptide synthesis. nih.govgoogle.com The incorporation of this compound into a growing peptide chain is achieved using standard coupling reagents like HATU or HCTU. acs.org

Once incorporated, the pyridyl side chain can be used as a handle for creating constrained structures. For example, a peptide containing both this compound and a cysteine residue could be cyclized through a thioether linkage formed by reacting the thiol group with a halo-acetylated pyridyl nitrogen. Another strategy involves creating lactam bridges between the pyridyl side chain (after suitable functionalization) and a free amine or carboxyl group elsewhere in the peptide sequence.

Furthermore, the pyridyl group itself can be part of a larger, rigid scaffolding unit. For instance, it can be a component in scaffolds like the tetrahydropyridazinedione (Tpd) ring, which can be formed during cleavage from the resin to create a rigidified peptidomimetic. nih.gov The ability to readily incorporate such constraints using SPPS techniques makes this amino acid highly valuable for generating libraries of constrained peptides for structure-activity relationship (SAR) studies. nih.gov

Bioconjugation and Post-Synthetic Modification Strategies Utilizing the Pyridyl Moiety

The pyridyl moiety of this compound is not only a structural element but also a versatile chemical handle for bioconjugation and post-synthetic modification. Its unique reactivity allows for chemoselective modifications that are orthogonal to the reactions of natural amino acid side chains.

A recently developed and powerful strategy is the N-alkylation of the pyridyl-alanine (PAL) residue. nih.govacs.org This method, termed NAP (N-Alkylation of Pyridyl-alanine) conjugation, provides a novel route for late-stage functionalization of peptides in both solution and solid phases. nih.govacs.org The pKa of the pyridine ring is approximately 5.2, which allows for its selective alkylation with alkyl halides over a wide pH range, with the notable exception of the highly nucleophilic cysteine side chain. acs.org

This NAP conjugation has several advantages:

Chemoselectivity: It allows for specific labeling of the pyridyl residue, even in the presence of other nucleophilic side chains like lysine, histidine, or methionine.

Versatility: A wide array of alkylating agents bearing different functional groups (e.g., fluorophores, biotin, drug molecules) can be conjugated to the peptide. acs.org

Stability: The resulting N-alkyl pyridinium (B92312) linkage is highly stable.

Dual-Labeling Potential: By carefully controlling the reaction conditions, it is possible to achieve dual labeling of a peptide containing both a cysteine and a pyridyl-alanine residue. nih.govacs.org

Research has demonstrated that this method can be used to enhance the biological activity of peptides. For example, the conjugation of a p53 peptide (an MDM2 inhibitor) to an RGD peptide (a selective integrin binder) via NAP conjugation resulted in a two-fold enhancement of its antiproliferative activity. nih.govacs.org This highlights the utility of this compound as a tool for creating advanced bioconjugates with tailored properties.

Table 1: NAP (N-Alkylation of Pyridyl-alanine) Conjugation Parameters A summary of the reaction conditions and electrophiles used for the chemoselective N-alkylation of pyridyl-alanine containing peptides.

| Parameter | Details | Reference |

|---|---|---|

| Reaction Phase | Solution Phase & Solid Phase | nih.gov, acs.org |

| Optimal Solvent | DMSO (Dimethyl sulfoxide) | acs.org |

| Temperature | 65 °C | acs.org |

| Selectivity | Chemoselective for Pyridyl-alanine over other natural amino acids except Cysteine | acs.org |

| Alkylating Agents | Iodoacetamide, Alkyl bromides, Propargyl bromide, Allyl bromide | acs.org |

| Example Application | Conjugation of a p53 peptide to an RGD peptide, enhancing antiproliferative activity. | nih.gov, acs.org |

| Dual Labeling | Possible with Cysteine by using sequential alkylation steps. | nih.gov, acs.org |

Advanced Analytical and Spectroscopic Characterization Methodologies

Elucidation of Absolute Stereochemistry

The determination of the absolute configuration at the α-carbon is fundamental to the function of peptides containing Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid. While X-ray crystallography provides the most definitive assignment of stereochemistry, it requires the formation of a single, high-quality crystal, which can be challenging. nih.gov Consequently, chromatographic and spectroscopic methods are more routinely employed.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for confirming the stereochemical identity. This technique involves separating the enantiomers on a chiral stationary phase (CSP). The absolute configuration is typically determined by comparing the retention time of the synthesized amino acid with that of an authenticated, enantiomerically pure standard. In the absence of a standard, the stereochemistry can be elucidated by derivatizing the amino acid with a chiral agent of known configuration to form diastereomers, which can then be separated on a standard achiral column. Alternatively, degradation of a larger peptide containing the residue, followed by chiral HPLC analysis of the constituent amino acid, can also be employed to confirm its configuration. nih.gov

Optical rotation is another key parameter. For the closely related compound, Fmoc-3-(3'-pyridyl)-L-alanine, a specific optical rotation value is reported as [a]D25 = -44 ± 2.5º (c=1 in DMF), confirming its levorotatory nature and providing a benchmark for stereochemical purity. chemimpex.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine absolute configuration, often by using chiral solvating agents or by forming diastereomeric derivatives with a chiral auxiliary. The distinct chemical environments in the resulting diastereomers lead to separable signals in the NMR spectrum, allowing for the determination of the absolute configuration. researchgate.netresearchgate.net

High-Resolution Spectroscopic Analysis of Derivatives and Incorporated Peptides

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of derivatives of this compound and, more importantly, of the peptides into which it has been incorporated. These techniques confirm the covalent structure, sequence, and three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of peptides in solution. researchgate.net While a simple one-dimensional (1D) ¹H NMR spectrum can confirm the presence of key functional groups, complex peptides require multi-dimensional NMR experiments for complete resonance assignment and structural analysis. bldpharm.comorganicchemistrydata.org

Two-dimensional (2D) NMR experiments are critical for assigning specific proton and carbon signals to individual residues within a peptide chain.

Total Correlation Spectroscopy (TOCSY): This experiment establishes through-bond correlations between all protons within a single amino acid residue's spin system, allowing for the identification of the residue type.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space (typically < 5 Å), providing crucial distance constraints for determining the peptide's secondary and tertiary structure. bldpharm.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N, which is essential for resolving spectral overlap and assigning backbone and side-chain atoms. bldpharm.com

By combining information from these and other experiments, a detailed 3D model of the peptide can be constructed. The chemical shifts of the pyridyl protons and the protons of the butyric acid chain are of particular interest for confirming the incorporation and environment of the amino acid.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Key Protons in Peptides

| Proton Type | Typical Chemical Shift Range (ppm) | Notes |

| Amide (Backbone N-H) | 7.5 - 9.0 | Chemical shift is sensitive to hydrogen bonding and secondary structure. |

| Aromatic (Pyridyl Ring) | 7.0 - 8.5 | Specific shifts depend on the substitution pattern and local electronic environment. |

| α-Proton (Backbone Cα-H) | 3.5 - 5.0 | The chemical shift is indicative of the secondary structure (e.g., lower for α-helix, higher for β-sheet). nih.gov |

| Fmoc Aromatic Protons | 7.3 - 7.8 | Characteristic signals from the fluorenyl group. |

| Side-Chain (β, γ-CH₂) | 1.5 - 3.0 | Protons on the butyric acid side chain, providing confirmation of the amino acid structure. |

| Fmoc Aliphatic Protons (CH, CH₂) | 4.1 - 4.6 | Signals corresponding to the H-9 proton and the CH₂ linker of the Fmoc group. |

Mass spectrometry (MS) is a fundamental tool for verifying the molecular weight and amino acid sequence of peptides. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS, allowing intact peptides to be ionized and analyzed. uab.edu High-resolution mass spectrometers can determine the molecular weight with high accuracy, providing initial confirmation of a successful synthesis.

Tandem mass spectrometry (MS/MS) is used for sequence verification. nih.gov In this technique, the peptide ion of interest (the precursor ion) is isolated and fragmented, typically through Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation generally occurs at the peptide bonds, leading to predictable series of ions, most commonly 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. nih.govuab.edu The presence of this compound would be confirmed by a characteristic mass difference in the b- or y-ion series.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an ideal technique for assessing the purity of a peptide sample while simultaneously confirming the mass of the main product and identifying impurities. nih.gov

Table 2: Common Fragment Ions in Peptide Tandem Mass Spectrometry

| Ion Type | Description | Information Gained |

| b-ions | N-terminal fragments resulting from cleavage of the amide bond. | Provides sequence information starting from the N-terminus of the peptide. |

| y-ions | C-terminal fragments resulting from cleavage of the amide bond. | Provides sequence information starting from the C-terminus of the peptide. |

| a-ions | N-terminal fragments formed by cleavage and loss of CO from b-ions. | Can help confirm b-ion assignments. |

| Precursor Ion ([M+H]⁺) | The intact, protonated peptide molecule. | Confirms the overall molecular weight of the synthesized peptide. |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The far-UV region (190-250 nm) is particularly sensitive to the peptide backbone conformation. units.it

Different secondary structures exhibit characteristic CD spectra:

α-Helix: Shows two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheet: Displays a single negative band around 217 nm and a positive band around 195 nm.

Random Coil: Characterized by a strong negative band below 200 nm. units.it

By analyzing the CD spectrum of a peptide containing this compound, researchers can determine its conformational preferences (e.g., does it promote or disrupt helical or sheet structures) and study how its conformation changes in response to environmental factors like solvent polarity or pH. nih.govresearchgate.net

Table 3: Characteristic Far-UV Circular Dichroism Bands for Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | - | <200 |

| β-Turn | Variable, often ~205 | Variable, often ~225 |

Chromatographic Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are the gold standard for assessing both the chemical purity and the enantiomeric purity of this compound and its peptide derivatives.

Determining the enantiomeric excess (e.e.), or optical purity, is critical to ensure that the biological activity of a resulting peptide is not compromised by the presence of the undesired enantiomer. heraldopenaccess.us Chiral HPLC is the most common and reliable method for this purpose. uma.es

Method development for chiral separations typically involves screening various Chiral Stationary Phases (CSPs). For amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based) and cyclodextrin-based CSPs are widely used. nih.govwiley.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Mobile phase composition, including the organic modifier (e.g., ethanol, isopropanol), buffer pH, and additives, is carefully optimized to achieve baseline resolution between the enantiomers. scas.co.jptcichemicals.com For a closely related compound, a purity of ≥99.5% was confirmed using chiral HPLC, demonstrating the effectiveness of this technique. chemimpex.com

Chiral Gas Chromatography (GC) can also be used, though it often requires derivatization of the amino acid to increase its volatility. nih.gov Common derivatization agents convert the polar amino and carboxyl groups into less polar esters or amides. The derivatized enantiomers are then separated on a column coated with a chiral selector.

Orthogonal Chromatographic Techniques for Complex Mixture Analysis

The analysis of complex mixtures, such as those generated during peptide synthesis or in proteomic studies, often requires more resolving power than single-dimension chromatography can offer. Orthogonal chromatographic techniques, particularly comprehensive two-dimensional liquid chromatography (2D-LC), provide a powerful solution by combining two independent or sufficiently different separation mechanisms to significantly increase peak capacity and resolution. chromatographyonline.comnih.gov For a molecule like this compound, which possesses distinct chemical features—a bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, a basic pyridyl moiety, and an acidic carboxyl group—a multi-modal separation strategy is highly effective.

The principle of orthogonal chromatography lies in subjecting the sample to two separation dimensions governed by different molecular properties. nih.gov A common and effective approach for complex peptide and amino acid derivative mixtures is the combination of strong cation exchange (SCX) chromatography in the first dimension, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) in the second. researchgate.net In such a setup, this compound would be initially retained in the SCX dimension based on the positive charge of the pyridyl group at acidic pH. Fractions are then eluted (typically using a salt or pH gradient) into the second, RP-HPLC dimension, where separation occurs based on hydrophobicity, primarily driven by the large, nonpolar Fmoc group. mdpi.com

Given the chiral nature of the compound, a further dimension of orthogonality can be introduced by employing a chiral stationary phase (CSP). CSPs based on macrocyclic glycopeptides, for example, are capable of separating enantiomers of N-protected amino acids and can be operated in various modes (reversed-phase, polar organic), adding another layer of selectivity to the analysis. The selection of the specific orthogonal methods would be tailored to the nature of the impurities and the complexity of the sample matrix.

Table 1: Illustrative Orthogonal Chromatographic Conditions for the Analysis of a Complex Mixture Containing this compound

| Parameter | First Dimension (1D) | Second Dimension (2D) | Rationale for Orthogonality |

| Technique | Strong Cation Exchange (SCX) | Reversed-Phase HPLC (RP-HPLC) | Separation by charge in 1D and by hydrophobicity in 2D. researchgate.net |

| Stationary Phase | Silica-based with sulfonic acid groups | C18-silica (e.g., 5 µm particle size) | SCX phase retains cationic species; C18 phase retains hydrophobic species. |

| Mobile Phase A | 10 mM Potassium Phosphate, 25% Acetonitrile, pH 3.0 | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH ensures protonation of the pyridyl group for SCX retention. TFA is a common ion-pairing agent in RP-HPLC. mdpi.com |

| Mobile Phase B | 10 mM Potassium Phosphate, 1M KCl, 25% Acetonitrile, pH 3.0 | 0.1% TFA in 90% Acetonitrile/10% Water | Salt gradient (KCl) elutes the compound from the SCX column. Organic solvent gradient elutes the compound from the RP column. |

| Separation Basis | Interaction of the protonated pyridyl group with the negatively charged stationary phase. | Hydrophobic interactions between the Fmoc group and the C18 alkyl chains. | The two dimensions exploit different molecular properties (charge vs. hydrophobicity), maximizing separation space. nih.gov |

X-ray Crystallography of this compound and its Peptidic Adducts

The precise three-dimensional arrangement of atoms within a molecule can be definitively determined by single-crystal X-ray crystallography. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture of a compound. While specific crystallographic data for this compound and its peptidic adducts are not available in the surveyed literature, extensive insights can be drawn from the analysis of closely related structures, particularly N-Fmoc-L-pyridylalanine (Fmoc-L-PyA). researchgate.net

The study of Fmoc-L-PyA reveals that the presence and position of the nitrogen heteroatom in the pyridyl ring play a dominant role in directing the supramolecular assembly. researchgate.net Unlike simple aromatic amino acids, the pyridyl nitrogen acts as a hydrogen bond acceptor, interacting with the carboxylic acid proton of an adjacent molecule. This specific, directional hydrogen bonding between the pyridyl nitrogen and the carboxylic acid group mediates the formation of well-defined, supramolecular right-handed helical structures (P-helix) in the case of the L-isomer. researchgate.net This self-assembly demonstrates the critical influence of the heteroatom in establishing molecular packing and higher-order structures, a feature expected to be conserved in the homologous this compound.

The crystal packing of Fmoc-L-PyA also shows a helical pitch of approximately 8.16 Å, which is significantly larger than that observed for Fmoc-protected phenylalanine (4.91 Å), further highlighting the unique structural influence of the pyridyl group. researchgate.net The chirality of the amino acid residue directly dictates the handedness of the primary helical structure. researchgate.net

General structural features observed in other Fmoc-protected amino acids, such as Fmoc-β-amino butyric acid, include the planarity of the tricyclic fluorenyl group and the formation of extensive hydrogen-bonding networks. nih.govnih.gov In many cases, these interactions lead to the formation of structures analogous to β-sheets, which are then shielded by the bulky Fmoc groups. researchgate.netrsc.org While specific peptidic adduct structures are not detailed, studies on hydrocarbon-stapled peptides demonstrate how intramolecular hydrogen bonds stabilize secondary structures like α-helices. mdpi.com It is plausible that peptides incorporating this compound would exhibit complex crystal structures influenced by a combination of backbone hydrogen bonding, pyridyl group interactions, and π-stacking of the fluorenyl moieties.

Table 2: Crystallographic Data for the Closely Related Compound N-Fmoc-L-Pyridylalanine (Fmoc-L-PyA) as a Representative Example researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₄H₂₂N₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.16 Å, b = 9.58 Å, c = 26.88 Å |

| Volume (V) | 2100 ų |

| Key Supramolecular Feature | Right-handed (P-helix) supramolecular structure |

| Primary Intermolecular Interaction | Asymmetrical H-bonds between pyridyl nitrogen and carboxylic acid |

| Helical Pitch | ~8.16 Å |

Biological and Mechanistic Investigations of Peptides Containing Fmoc S 2 Amino 4 3 Pyridyl Butyric Acid

Fundamental Studies on Molecular Recognition and Ligand-Receptor Interactions

The introduction of Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid into a peptide sequence can significantly alter its interaction with biological targets. The pyridyl group, with its aromatic nature and the presence of a nitrogen atom, can engage in various non-covalent interactions, thereby influencing binding affinity and selectivity.

A study on somatostatin (B550006) antagonists provides insights into how the position of the nitrogen atom in a pyridylalanine (Pal) residue can influence receptor binding. In this research, different regioisomers of Pal were substituted at the third position of a somatostatin analog. The binding affinities (KD) of these analogs to the somatostatin receptor subtype 2 (SST2) were determined, demonstrating that such modifications are well-tolerated and can even lead to an improvement in affinity. While this study did not use (S)-2-amino-4-(3-pyridyl)butyric acid specifically, the findings for 3-pyridylalanine (3Pal) are highly relevant. nih.gov

| Compound | Modification | Binding Affinity (KD, nM) to SST2 |

|---|---|---|

| [177Lu]Lu-DOTA-LM3 | Tyr3 (Natural) | 0.09 ± 0.02 |

| [177Lu]Lu-DOTA-[L2Pal3]-LM3 | 2-Pyridylalanine | 0.18 ± 0.02 |

| [177Lu]Lu-DOTA-[3Pal3]-LM3 | 3-Pyridylalanine | 0.15 ± 0.01 |

| [177Lu]Lu-DOTA-[4Pal3]-LM3 | 4-Pyridylalanine | 0.11 ± 0.01 |

Data sourced from a study on somatostatin antagonists, illustrating the effect of pyridylalanine isomers on receptor binding affinity. nih.gov

The data indicates that the substitution of tyrosine with 3-pyridylalanine results in a peptide with a comparable high affinity for the SST2 receptor. This suggests that the pyridyl group can effectively mimic the interactions of the natural phenol (B47542) side chain, while potentially offering advantages in other properties such as solubility and metabolic stability.

The pyridyl group of (S)-2-amino-4-(3-pyridyl)butyric acid can engage in a range of specific intermolecular interactions that are crucial for molecular recognition. The nitrogen atom in the pyridine (B92270) ring is a key feature, acting as a hydrogen bond acceptor. This allows for the formation of specific hydrogen bonds with donor groups on a receptor, which can be a determining factor for binding specificity. nih.gov

Furthermore, the pyridyl ring can participate in cation-π interactions, where the electron-rich π-system of the ring interacts favorably with a nearby cation, such as a positively charged amino acid residue on the receptor. The ability of the pyridyl group to engage in these diverse interactions makes it a versatile tool for modulating peptide-receptor binding. Conformational studies on tripeptides containing a 2-pyridyl group have shown that intramolecular hydrogen bonding can occur between the pyridine nitrogen and an amide proton of the peptide backbone, leading to a more restricted and defined conformation. nih.gov Such conformational pre-organization can reduce the entropic penalty upon binding to a receptor, thereby enhancing affinity.

Enzymatic Stability and Proteolytic Resistance of Modified Peptides

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-natural amino acids like (S)-2-amino-4-(3-pyridyl)butyric acid is a well-established strategy to enhance enzymatic stability.

Proteases recognize and cleave specific peptide sequences, and their activity is often dependent on the nature of the amino acid side chains at the cleavage site. The introduction of a non-natural side chain, such as the pyridylethyl group of (S)-2-amino-4-(3-pyridyl)butyric acid, can disrupt the recognition by proteases, thereby preventing cleavage. The steric bulk and the unique electronic properties of the pyridyl group can hinder the access of the protease to the peptide backbone.

An early study involving the synthesis of peptides containing 2-amino-4-(3-pyridyl)butyric acid found that these peptides acted as weak inhibitors of human leucocytic elastase. nih.gov This finding suggests that the modified amino acid can interact with the active site of the enzyme without being efficiently cleaved, thus imparting a degree of resistance to proteolysis.

More recent research on somatostatin antagonists containing 3-pyridylalanine has provided quantitative data on the stability of such peptides in a biological matrix. The study found that a significant percentage of the peptide remained intact after incubation in kidney homogenates, which are rich in proteolytic enzymes. nih.gov

| Compound | Biological Matrix | Time Point | Intact Peptide (%) |

|---|---|---|---|

| [177Lu]Lu-DOTA-[3Pal3]-LM3 | Kidney Homogenates | 1 hour | > 60% |

Data from a study on a somatostatin antagonist containing 3-pyridylalanine, indicating its stability in the presence of renal enzymes. nih.gov

This enhanced stability is crucial for the in vivo efficacy of peptide drugs, as it can lead to a longer half-life and sustained therapeutic effect.

Membrane Permeability and Cellular Uptake Mechanisms (Focus on mechanisms)

For peptides that target intracellular components, the ability to cross the cell membrane is paramount. The incorporation of (S)-2-amino-4-(3-pyridyl)butyric acid can influence the membrane permeability and cellular uptake of peptides. The mechanisms by which peptides enter cells are complex and can include direct translocation through the lipid bilayer or various forms of endocytosis. nih.gov

The physicochemical properties of the amino acid side chain, such as its charge, hydrophobicity, and hydrogen bonding potential, play a significant role in this process. The pyridyl group of (S)-2-amino-4-(3-pyridyl)butyric acid is ionizable, and at physiological pH, it can be protonated, conferring a positive charge to the side chain. This positive charge can facilitate the initial electrostatic interaction with the negatively charged cell membrane, which is a key step in the uptake of many cell-penetrating peptides (CPPs). researchgate.net

The uptake of CPPs can occur through several endocytic pathways, including:

Macropinocytosis: A non-specific process involving the formation of large vesicles.

Clathrin-mediated endocytosis: A receptor-mediated process that involves the formation of clathrin-coated pits.

Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane. semanticscholar.org

The specific pathway utilized can depend on the peptide sequence, its concentration, and the cell type. The polar nature of the 3-pyridylalanine side chain has been suggested to enhance the interaction of peptides with specific kidney transporters, leading to high uptake and prolonged retention in renal tissue. nih.gov This indicates that peptides containing this residue may be recognized by specific transport systems, leading to active uptake into cells.

Applications as Probes for Biochemical Pathways

Peptides containing non-natural amino acids are valuable tools for studying biochemical pathways. They can be designed to mimic or inhibit the interactions of natural peptides, allowing for the elucidation of complex biological processes. The unique properties of (S)-2-amino-4-(3-pyridyl)butyric acid make it a useful component for the design of such chemical probes. beilstein-journals.org

By incorporating (S)-2-amino-4-(3-pyridyl)butyric acid into a peptide that is a substrate for a particular enzyme, it is possible to study the enzyme's mechanism and specificity. The modified peptide may act as a slow-turnover substrate or an inhibitor, allowing for the trapping and characterization of enzyme-substrate intermediates.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is often associated with disease. Peptides that can selectively modulate PPIs are therefore of great interest as potential therapeutics. The incorporation of (S)-2-amino-4-(3-pyridyl)butyric acid can enhance the ability of a peptide to disrupt or stabilize a specific PPI. researchgate.netfrontiersin.org

The larger and more complex interaction surfaces of PPIs often require ligands with a greater degree of structural pre-organization and a more diverse array of functional groups than those found in natural peptides. The pyridyl group of (S)-2-amino-4-(3-pyridyl)butyric acid can provide additional interaction points, such as hydrogen bonds and π-stacking, that can contribute to a higher affinity and specificity for the target protein interface. nih.gov

For example, in the design of inhibitors that mimic an α-helical region of a protein, the incorporation of non-natural amino acids can help to stabilize the helical conformation and present the key interacting side chains in the optimal orientation for binding. The pyridyl group can participate in interactions that stabilize the desired secondary structure, as well as directly engage with the target protein. The development of pyridine-based macrocyclic peptides has been shown to be a promising strategy for creating potent and selective modulators of PPIs. nih.govillinois.edu

Computational and Theoretical Studies

Molecular Dynamics Simulations of Conformational Landscape

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules. For Fmoc-protected amino acids, MD simulations can reveal how the bulky Fmoc group influences the peptide backbone and side-chain orientations. Studies on various Fmoc-amino acids have shown that the fluorenyl group can engage in π-π stacking interactions, which can stabilize specific conformations. However, without specific simulations performed on Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid, its unique conformational preferences, influenced by the pyridyl group, remain uncharacterized.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov For amino acids, these calculations can provide insights into properties like charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity indices, which are crucial for understanding their role in chemical reactions and biological interactions. nih.gov Studies on pyridinium (B92312) derivatives have utilized DFT to accurately predict properties like pKa values. acs.org However, no specific quantum chemical data has been published for this compound.

In Silico Screening and Design of Modified Peptides

The incorporation of unnatural amino acids like this compound is a key strategy in the design of novel peptides with enhanced properties. In silico screening methods are instrumental in predicting how such modifications will affect a peptide's structure, stability, and interaction with biological targets. nih.gov Computational tools can model the introduction of modified residues into a peptide sequence to assess their impact on binding affinity and specificity. nih.govnih.gov The pyridyl group, in particular, could introduce unique hydrogen bonding or metal-coordinating capabilities. Nevertheless, there are no published studies that have utilized this compound in such in silico design and screening efforts.

Prediction of Spectroscopic Properties and Intermolecular Interactions

Computational methods can predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of new compounds. nih.gov For Fmoc-protected amino acids, computational approaches can help interpret complex spectra and understand intermolecular interactions, such as those driving self-assembly. nih.gov While general frameworks for these predictions exist, they have not been applied to generate specific data for this compound.

Emerging Research Directions and Future Challenges

Novel Synthetic Approaches for Analogues and Derivatives

The development of new bioactive peptides and materials often requires analogues and derivatives of the core amino acid structure. Research in this area focuses on creating more efficient and versatile synthetic routes to expand the chemical diversity of building blocks based on Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid.

A significant challenge in peptide synthesis is the cost and limited availability of complex unnatural amino acids. nih.gov To address this, novel solid-phase synthesis methods are being developed. One such method uses a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for efficient N-alkylation on the solid support. nih.gov This strategy could be adapted for creating N-methylated or other N-alkylated analogues of this compound, potentially enhancing the resulting peptides' stability and cell permeability. nih.gov

Furthermore, methods for achieving diversity in substitution on heterocyclic scaffolds are being explored. For instance, the sequential nucleophilic substitution on a cyanuric chloride core, controlled by temperature, allows for the creation of diverse 1,3,5-triazine-based unnatural amino acids. nih.gov This principle of controlled, stepwise functionalization could be applied to the pyridyl ring of the amino acid to synthesize a library of derivatives with varied electronic and steric properties.

A recently developed method for chemoselective peptide conjugation involves the late-stage N-alkylation of a pyridyl-alanine (Pal) residue already incorporated within a peptide sequence. nih.gov This technique, termed NAP (N-alkylation of pyridyl-alanine), works in both solution and solid-phase, offering an economical way to create functionally diverse and stable conjugates. nih.govacs.org This approach provides an opportunity for dual labeling of a peptide chain, for example, in conjunction with a cysteine handle, expanding the possibilities for creating complex biomolecules. nih.gov

Table 1: Comparison of Synthetic Strategies for Amino Acid Analogue Development

| Synthetic Approach | Description | Potential Application to this compound | Key Advantages | References |

|---|---|---|---|---|

| Solid-Phase N-Alkylation | Uses a 2-CTC resin as a temporary protecting group to facilitate N-methylation or other alkylation on the solid support. | Creation of N-alkylated derivatives to improve peptide bioavailability and stability. | High yield and purity; applicable to various amino acids. | nih.gov |

| Sequential Heterocyclic Substitution | Controlled, temperature-gradient nucleophilic substitution on a core like cyanuric chloride to build structural diversity. | Synthesis of analogues with modified pyridyl rings, tuning electronic and steric properties. | Versatile, allows for diverse functionalities from cheap starting materials. | nih.gov |

| Late-Stage N-Alkylation (NAP) | Chemoselective N-alkylation of a pyridyl-alanine residue already within a peptide chain. | Functionalization of peptides containing the title compound for applications like dual labeling or targeted drug delivery. | Economical process, especially on solid phase; creates stable conjugates. | nih.govacs.org |

Expanding the Scope of Peptidic Applications in Materials Science

The incorporation of this compound into peptides opens up new avenues in materials science, particularly in the creation of self-assembling nanomaterials and functional hydrogels. The driving forces for these applications are the inherent properties of the Fmoc group and the pyridyl side chain.

The Fmoc group, with its aromatic fluorenyl rings, is a well-known motif for inducing self-assembly through π-π stacking interactions. nih.govresearchgate.net This, combined with hydrogen bonding between peptide backbones, can lead to the formation of ordered nanostructures like nanofibers and nanotubes. manchester.ac.ukresearchgate.net Peptides as short as dipeptides, such as the widely studied Fmoc-diphenylalanine, can self-assemble into rigid hydrogels. researchgate.netrsc.orgresearchgate.net The mechanical properties of these hydrogels can be tuned by factors like pH and solvent composition. rsc.orgresearchgate.net The inclusion of this compound could introduce additional control over these assembly processes.

The pyridyl group in the amino acid side chain offers a coordination site for metal ions. researchgate.net This feature allows for the design of "smart" materials where self-assembly can be triggered or modulated by the presence of specific metal ions. researchgate.netdoi.org This metal-induced self-assembly can be used to construct a variety of nanostructures, from peptide-metal nanoassemblies to more complex scaffolds for tissue engineering. researchgate.netdoi.org The coordination of metal ions can also impart additional functionalities, such as catalytic activity or imaging capabilities, to the resulting materials. doi.org

Furthermore, the hydrophilic and aromatic nature of the pyridyl-alanine side chain can be exploited. nih.gov The pyridyl group can enhance the aqueous solubility of peptides, which is a significant advantage for creating materials for biological applications. nih.govpeptide.com Research on antifouling materials has shown that peptides can be a promising alternative to traditional polymers due to their tunable structures and biocompatibility. acs.org Cyclic peptides, in particular, show enhanced stability and antifouling performance compared to their linear counterparts. acs.org The unique properties of this compound make it a candidate for designing such advanced, functional peptide-based materials.

Development of Advanced Analytical Tools for Complex Biological Samples

The successful application of peptides in biomedicine, whether for therapeutics or diagnostics, relies on the ability to accurately detect and quantify them in complex biological matrices such as blood plasma or cerebrospinal fluid. nih.govresearchgate.net The analysis of peptides is complicated by their zwitterionic nature, potential for low abundance, and the presence of a vast excess of other proteins and molecules in biological samples. researchgate.net

Mass spectrometry (MS) is an essential tool for peptide analysis due to its high sensitivity, speed, and versatility. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are routinely used to determine the molecular weight and amino acid sequence of peptides. nih.gov Tandem mass spectrometry (MS/MS) is particularly powerful, where a specific peptide ion is selected, fragmented, and the resulting fragment ions are analyzed to provide detailed sequence information. nih.govyoutube.com For peptides containing unnatural amino acids like pyridyl-alanine, MS/MS fragmentation patterns can be complex but provide crucial structural confirmation. core.ac.uk

To overcome the challenges of complex samples, advanced analytical workflows are employed. These typically involve a combination of sample preparation and sophisticated instrumentation.

Sample Preparation : Selective sample preparation is critical to minimize matrix effects, where other components in the sample interfere with the ionization and detection of the target analyte. Mixed-mode solid-phase extraction (SPE), which utilizes both reversed-phase and ion-exchange mechanisms, is highly effective for selectively separating peptides from matrix components.

Chromatography : High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is almost always coupled with mass spectrometry (LC-MS) for peptide analysis. numberanalytics.com This separates the complex mixture of peptides before they enter the mass spectrometer, reducing ion suppression and allowing for more accurate quantification. nih.gov

Targeted Mass Spectrometry : For quantitative analysis, targeted MS methods like multiple reaction monitoring (MRM) are often used. nih.gov In an MRM experiment, the mass spectrometer is set to monitor specific precursor-to-fragment ion transitions for the peptide of interest, providing high specificity and sensitivity even in a complex background. nih.gov The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy in these assays. nih.gov

The development of "peptidomics" aims to provide a comprehensive analysis of all peptides in a biological sample, which requires a combination of these advanced tools and computational biology for data interpretation. nih.govresearchgate.net

Table 2: Advanced Analytical Techniques for Peptide Analysis

| Technique | Principle | Application for Pyridyl-Alanine Peptides | Key Benefit | References |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Chromatographic method to clean up samples and concentrate analytes before analysis. | Isolation of peptides from complex biological fluids like plasma. | Reduces matrix effects, improves sensitivity. | |

| LC-MS/MS | Liquid chromatography separates peptides, which are then ionized and analyzed by tandem mass spectrometry for sequencing and quantification. | Structural confirmation and quantification of peptides containing this compound. | High sensitivity and specificity for both identification and quantification. | nih.govnih.gov |

| Multiple Reaction Monitoring (MRM) | A targeted mass spectrometry technique that monitors specific ion transitions for a known analyte. | Highly sensitive and specific quantification of a target peptide in a complex mixture. | Gold standard for quantitative peptide bioanalysis. | nih.gov |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of thousands to millions of compounds. Integrating unnatural amino acids like this compound into HTS workflows is crucial for discovering novel peptides with enhanced or entirely new functionalities. xtalks.com

This integration relies heavily on the ability to perform high-throughput peptide synthesis. Automated parallel peptide synthesizers, utilizing Fmoc solid-phase peptide synthesis (SPPS), can produce hundreds or thousands of unique peptides simultaneously, creating large libraries for screening. xtalks.comunc.edu These libraries can incorporate a wide range of modifications, including unnatural amino acids, fluorescent tags, and post-translational modifications. unc.edubiorunstar.com

Different types of peptide libraries can be synthesized for various screening purposes:

Overlapping and Truncation Libraries: Used to map binding epitopes or identify the minimal active sequence of a known peptide. biorunstar.com

Alanine (B10760859) Scanning Libraries: Each amino acid is systematically replaced with alanine to determine its importance for activity. biorunstar.com

Positional Scanning Libraries: A specific position in the peptide is substituted with a variety of amino acids (including unnatural ones) to optimize the sequence. biorunstar.com

Once synthesized, these libraries can be screened for a desired activity, such as antibacterial properties or binding to a specific protein target. nih.gov For example, a high-throughput methodology was developed for the combinatorial synthesis and screening of a library of 1,716 cyclic peptide analogues, leading to the discovery of compounds with improved therapeutic indices. nih.gov A key challenge following screening is the rapid identification of the "hit" compounds. Techniques like partial Edman degradation combined with mass spectrometry (PED/MS) can be used for post-screening identification from combinatorial libraries. nih.gov

The development of automated, plate-based workflows is essential to manage the entire process, from synthesis and purification to final biological assay, without creating productivity bottlenecks. xtalks.com As screening technologies evolve, the demand for large, chemically diverse synthetic peptide libraries that incorporate unique building blocks like this compound will continue to grow, driving innovation in both peptide synthesis and screening methodologies. xtalks.comacs.org

Q & A

Q. What is the role of the Fmoc group in Fmoc-(S)-2-amino-4-(3-pyridyl)butyric acid during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the α-amino moiety, enabling stepwise peptide elongation in solid-phase synthesis. It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections. This orthogonal strategy ensures precise control over peptide assembly, particularly for synthesizing sequences with sensitive functional groups like the 3-pyridyl substituent .

Q. How is this compound synthesized, and what are optimal reaction conditions?

Synthesis typically involves Fmoc protection of the amino group using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of sodium carbonate as a base. The reaction is conducted in DMF at room temperature for 12–24 hours, achieving >95% yield. Post-synthesis purification via reverse-phase HPLC with acetonitrile/water gradients ensures high purity (>98%) .

Q. What safety precautions are critical when handling this compound in the lab?

The compound may cause skin, eye, and respiratory irritation. Always use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store at 2–8°C in a desiccator to prevent moisture-induced degradation .

Q. Which purification methods are recommended for isolating this compound post-synthesis?

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) is standard. For large-scale preparations, flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 7:3) resolves impurities effectively. Monitor purity via LC-MS (ESI+) to confirm molecular ion peaks (m/z 402.44) .

Q. How does the 3-pyridyl substituent influence peptide stability compared to phenyl or alkyl groups?

The 3-pyridyl group enhances solubility in polar solvents and introduces hydrogen-bonding capacity, which can stabilize peptide conformations (e.g., α-helices) or mediate interactions with biological targets. Unlike hydrophobic phenyl groups, pyridyl’s nitrogen atom may reduce aggregation in aqueous environments .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Steric hindrance from the 3-pyridyl group may reduce coupling efficiency. Use double coupling protocols with HATU/DIPEA activation in DMF and extend reaction times to 2 hours. Pre-activate the amino acid for 5 minutes before resin addition. Monitor completion via Kaiser ninhydrin tests .

Q. What analytical techniques resolve enantiomeric purity challenges in Fmoc-protected derivatives?

Chiral HPLC (Chiralpak IA column, hexane/isopropanol gradient) or capillary electrophoresis with cyclodextrin additives distinguishes enantiomers. Confirm absolute configuration via X-ray crystallography or comparison of optical rotation values with literature data .

Q. How do researchers address contradictions in circular dichroism (CD) spectra when this compound is used in β-peptides?

CD spectral discrepancies may arise from solvent polarity effects or conformational flexibility. Cross-validate with NMR (e.g., NOESY for interproton distances) and molecular dynamics simulations. Use trifluoroethanol/water mixtures to stabilize secondary structures and reduce solvent artifacts .

Q. What strategies mitigate side reactions during Fmoc deprotection in peptides containing acid-sensitive 3-pyridyl groups?

Substitute standard piperidine with milder bases like 1,8-diazabicycloundec-7-ene (DBU, 2% in DMF) to minimize acid-catalyzed side reactions. Alternatively, employ orthogonal protecting groups (e.g., Alloc) for selective deprotection under neutral conditions .

Q. How does the 3-pyridyl substituent impact peptide-receptor binding kinetics in structural studies?